5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-2-7-12(8-13(9)14(17)18)21(19,20)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFMFGRKEXNDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid typically involves the reaction of 4-fluoroaniline with 2-methylbenzoic acid under specific conditions. The reaction is facilitated by the presence of a sulfonyl chloride reagent, which helps in the formation of the sulfamoyl group. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Study : In a study focused on the synthesis of new sulfamoyl derivatives, researchers demonstrated that modifications of the sulfamoyl group could enhance the compound's activity against specific cancer cell lines. The compound exhibited promising cytotoxic effects, particularly in MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating significant potency .
Antimicrobial Activity
The compound has shown potential antimicrobial properties, making it relevant in the development of new antibiotics. Its ability to inhibit bacterial growth can be attributed to its unique functional groups.
Case Study : Research published in a peer-reviewed journal highlighted that several sulfamoyl derivatives, including this compound, displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. This opens avenues for further exploration in combating antibiotic-resistant strains .
Biological Studies
In studies examining the interaction of small molecules with biological macromolecules, this compound serves as a valuable probe due to its ability to bind to specific proteins or receptors.
Case Study : A structural biology study utilized this compound to investigate its binding affinity to the CXCR4 receptor, which is implicated in cancer metastasis. The findings indicated that the compound could serve as a lead for developing new therapeutics targeting this receptor .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate in drug synthesis | Potent cytotoxicity in MCF-7 and HepG2 cells (IC50 values < 1 µM) |
| Antimicrobial Activity | Potential antibiotic agent | Significant activity against various bacterial strains |
| Biological Studies | Probe for studying protein interactions | Binding affinity to CXCR4 receptor; potential for therapeutic development |
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity to hydrophobic pockets within proteins, thereby increasing its potency .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Sulfamoyl Group
a. 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic Acid
- Structure : Replaces the 4-fluorophenyl group with a 4-butylphenyl moiety.
- Synthesis : Prepared via microwave-assisted coupling of 4-butylphenylamine with 2-methyl-5-sulfamoylbenzoic acid derivatives .
- Biological Activity: Demonstrates potent inhibition of mutant IDH1 (IC₅₀ < 1 µM) .
b. 5-(Aminosulfonyl)-2-methylbenzoic Acid
c. 5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic Acid
- Structure : Introduces an ethyl linker between the sulfamoyl group and the fluorophenyl ring.
Functional Group Additions
a. Nitric Oxide-Releasing Derivatives
b. Antimicrobial Derivatives
- Example : 5-((4-Bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid ().
- Structure : Replaces the sulfamoyl group with a diazenyl moiety and halogenated aryl groups.
- Activity : Shows significant antibacterial and antifungal activity (p < 0.05 vs. standards), attributed to electron-withdrawing substituents enhancing membrane disruption .
Structural and Conformational Analysis
Crystallographic studies of related fluorophenyl-sulfamoyl compounds reveal key conformational trends:
- Dihedral Angles : Pyrazole derivatives with 4-fluorophenyl groups exhibit dihedral angles of ~4.6–10.5° between the aromatic rings, influencing planar vs. twisted conformations .
- Packing Effects : The fluorophenyl group’s electronegativity may enhance crystal packing stability via C-F···H or F···π interactions, impacting solubility and bioavailability .
Biological Activity
5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₂FNO₄S, with a molecular weight of approximately 309.31 g/mol. The compound features a sulfamoyl group attached to a 2-methylbenzoic acid framework, with a fluorophenyl substituent at the 5-position. The incorporation of the fluorine atom enhances lipophilicity, potentially influencing its biological activity and making it a valuable candidate for pharmaceutical research.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases.
Antimicrobial Properties
The presence of the sulfamoyl group may contribute to its antibacterial properties. Similar sulfamoyl-containing compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound could also possess antimicrobial activity.
Synthesis Methods
Several methods have been reported for synthesizing this compound. These methods allow for modifications that can enhance the compound's properties and yield variations depending on the reaction conditions. For instance, different synthetic routes can affect the purity and biological activity of the final product.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific structural arrangement. A comparison with structurally similar compounds highlights its potential advantages:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid | C₁₄H₁₁ClFNO₄S | Contains chlorine instead of methyl group |
| 4-Amino-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzoic acid | C₁₄H₁₃FNO₄S | Amino group at para position |
| 5-[(3-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid | C₁₄H₁₂FNO₄S | Different position of fluorine substituent |
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have shown that compounds similar to this compound can effectively inhibit key enzymes associated with inflammation and microbial resistance. For example, studies on sulfamate derivatives have demonstrated their ability to inhibit aromatase and steroid sulfatase activities, which are crucial in hormone-dependent cancers .
- Antibacterial Activity : A recent study evaluated various pyrrole derivatives for their antibacterial activity, revealing that compounds with structural similarities to this compound exhibited potent effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of sulfamoylated compounds have highlighted how modifications in structure can lead to enhanced biological activity. The presence of halogen atoms has been linked to increased potency against specific targets .
Q & A
Q. What are the recommended synthetic routes for 5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves sequential sulfonylation and coupling reactions. A validated approach includes:
- Step 1 : Sulfonylation of 2-methylbenzoic acid derivatives using 4-fluorophenylsulfonamide under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions.
- Step 2 : Acid-catalyzed coupling to stabilize the sulfamoyl linkage, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Key optimization parameters include temperature control (<40°C to prevent decomposition) and stoichiometric ratios (1:1.2 for sulfonamide to benzoic acid precursor) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl group at δ 2.3–2.6 ppm).
- HRMS : To verify molecular ion peaks ([M+H]+ expected m/z ~348.07).
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases.
Cross-validation with IR spectroscopy (sulfonamide S=O stretches at ~1150–1350 cm⁻¹) is recommended .
Q. How can researchers assess the compound’s solubility for in vitro assays?
- Solvent Screening : Test solubility in DMSO (primary stock), followed by aqueous buffers (PBS, pH 7.4).
- Dynamic Light Scattering (DLS) : Monitor aggregation in biological media.
- Co-solvent Systems : Use cyclodextrins or Tween-80 for hydrophobic compounds. Data from structurally similar sulfonamides suggest moderate solubility in DMSO (≥50 mM) but limited aqueous solubility (<1 mM) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data (e.g., anti-cancer vs. no activity)?
- Comparative Assay Design : Use standardized cell lines (e.g., MCF-7, HepG2) and replicate dosing regimens (IC50 determination via MTT assay).
- Structural Analog Analysis : Compare activity trends with derivatives (e.g., chloro vs. fluoro substitutions) to identify pharmacophore requirements.
- Meta-Analysis : Cross-reference data from kinase inhibition profiles (e.g., EGFR, VEGFR2) to clarify off-target effects .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s therapeutic potential?
- Substitution Libraries : Synthesize derivatives with modified sulfamoyl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) or carboxylate bioisosteres (e.g., tetrazoles).
- 3D-QSAR Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., carbonic anhydrase IX).
- In Vivo Validation : Prioritize compounds with logP <3.5 and polar surface area <90 Ų for improved pharmacokinetics .
Q. What methodologies are used to investigate enzyme inhibition mechanisms involving this compound?
- Kinetic Assays : Measure inhibition constants (Ki) via fluorogenic substrates (e.g., fluorescein diacetate for esterases).
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., human carbonic anhydrase II) to resolve binding modes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for mechanistic insights .
Q. How should researchers address discrepancies in toxicity profiles across preclinical models?
- Tiered Testing : Conduct acute toxicity (OECD 423) in rodents, followed by subchronic studies (28-day repeat dosing).
- Metabolite Profiling : Use LC-MS/MS to identify toxic intermediates (e.g., reactive sulfonamide metabolites).
- Species-Specific Assays : Compare hepatic microsomal stability (human vs. murine) to extrapolate risks .
Q. What computational tools are recommended for predicting this compound’s ADMET properties?
Q. How can structural modifications improve metabolic stability without compromising activity?
- Deuterium Incorporation : Replace labile hydrogens (e.g., methyl groups) to slow CYP450-mediated oxidation.
- Prodrug Design : Mask the carboxylate group with ester linkages (e.g., ethyl esters) for enhanced absorption.
- Heterocycle Integration : Replace the benzoic acid moiety with pyridine or thiazole rings .
Methodological Notes
- Data Contradiction Resolution : Always validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity).
- Safety Protocols : Use fume hoods for synthesis (volatile intermediates) and PPE for in vivo handling .
- Open-Source Tools : Leverage PubChem and DSSTox for physicochemical data cross-referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
